2-Amino-N-(1,2-diphenylethyl)acetamide
Description
2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950) is a neuroprotective and anticonvulsant compound characterized by a diphenylethyl-substituted acetamide core. It exhibits efficacy in rodent models of hypoxia, global ischemia, and seizure suppression, with a favorable safety profile and minimal acute side effects . Structurally, it shares similarities with remacemide hydrochloride, a clinical-stage NMDA receptor antagonist, but differs in the substitution pattern on the ethyl group . FPL 13950 acts as a weak uncompetitive antagonist of NMDA receptors, contributing to its neuroprotective effects in preserving hippocampal neurons post-ischemia .
Properties
CAS No. |
135252-02-7 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-amino-N-(1,2-diphenylethyl)acetamide |
InChI |
InChI=1S/C16H18N2O/c17-12-16(19)18-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) |
InChI Key |
QYWSALXVGYMOHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)CN |
Synonyms |
2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride AR-R 13950AA FPL 13950 FPL-13950 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of FPL 13950 and Remacemide
Functional Analogs: NMDA Receptor Antagonists
FPL 13950’s weak NMDA antagonism contrasts with stronger antagonists like ketamine and memantine. While ketamine exhibits rapid antidepressant effects and high receptor affinity, FPL 13950’s lower potency reduces side-effect risks, making it suitable for prolonged neuroprotective use . Memantine, approved for Alzheimer’s disease, shares uncompetitive antagonism but targets different receptor subunits.
Table 2: NMDA Receptor Antagonists Comparison
Antimicrobial Acetamides
2-Amino-N-(arylsulfinyl)-acetamide compounds (e.g., from WO 2012/047543) inhibit bacterial aminoacyl-tRNA synthetases, targeting infections . Unlike FPL 13950, these derivatives incorporate sulfinyl groups, enabling selective enzyme inhibition.
Agricultural Acetamides
Herbicides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor use chloro and alkyl substitutions for weed control . Their mechanisms involve disrupting plant lipid synthesis, unrelated to neurological targets.
Research Findings and Implications
- Structural-Activity Relationship (SAR): The diphenylethyl group in FPL 13950 and remacemide is critical for NMDA receptor interaction. Methyl substitution in remacemide enhances potency by optimizing steric and electronic interactions .
- Therapeutic Potential: FPL 13950’s neuroprotection in CA1 neurons post-ischemia (70–80% neuron survival in rats; 60% in dogs) supports its utility in stroke models .
- Safety Profile: Unlike ketamine, FPL 13950 lacks psychotomimetic effects, favoring its use in chronic neurological conditions .
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